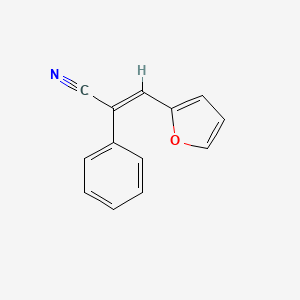
3-(Furan-2-yl)-2-phenylacrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Furan-2-yl)-2-phenylacrylonitrile is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. This specific compound features a furan ring attached to a phenyl group and an acrylonitrile moiety, making it a versatile molecule in organic synthesis and various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2-phenylacrylonitrile typically involves the condensation of furan-2-carbaldehyde with benzyl cyanide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate greener solvents and catalysts to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(Furan-2-yl)-2-phenylacrylonitrile undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: 3-(Furan-2-yl)-2-phenylpropylamine.
Substitution: Halogenated derivatives such as 3-(Furan-2-yl)-2-(4-bromophenyl)acrylonitrile.
Aplicaciones Científicas De Investigación
3-(Furan-2-yl)-2-phenylacrylonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its furan moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Furan-2-yl)-2-phenylacrylonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds or coordinate with metal ions.
Comparación Con Compuestos Similares
Similar Compounds
3-(Furan-2-yl)propanoic acid: A furan derivative with a carboxylic acid group instead of a nitrile group.
3-(Furan-2-yl)-2-phenylpropanoic acid: Similar structure but with a carboxylic acid group.
3-(Furan-2-yl)-2-phenylpropanal: Similar structure but with an aldehyde group.
Uniqueness
3-(Furan-2-yl)-2-phenylacrylonitrile is unique due to its combination of a furan ring, phenyl group, and nitrile moiety. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
1207-91-6 |
|---|---|
Fórmula molecular |
C13H9NO |
Peso molecular |
195.22 g/mol |
Nombre IUPAC |
(E)-3-(furan-2-yl)-2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C13H9NO/c14-10-12(9-13-7-4-8-15-13)11-5-2-1-3-6-11/h1-9H/b12-9- |
Clave InChI |
KIVIUFMRHGKARE-XFXZXTDPSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C\C2=CC=CO2)/C#N |
SMILES canónico |
C1=CC=C(C=C1)C(=CC2=CC=CO2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


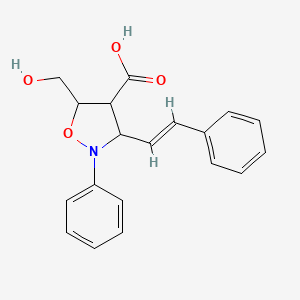

![3-Acetyl-5-[(benzylsulfanyl)methyl]-4-hydroxy-1-methyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12879957.png)
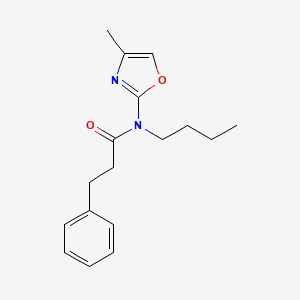
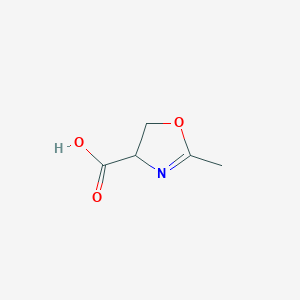
![7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12879977.png)
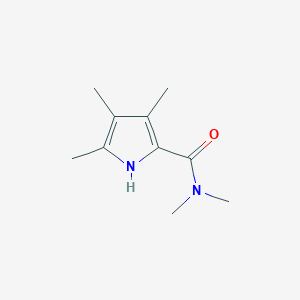
![3-Methylisoxazolo[5,4-b]pyridine-5-carbonyl chloride](/img/structure/B12879997.png)
![Benzenamine, N-[(triphenylphosphoranylidene)ethenylidene]-](/img/structure/B12880003.png)
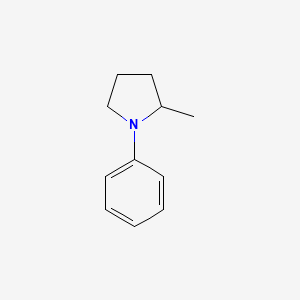
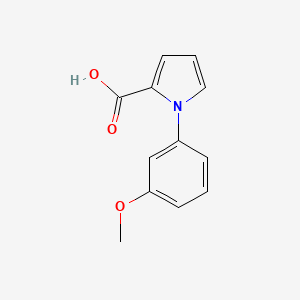

![1-[4-(1-Phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl]ethan-1-one](/img/structure/B12880028.png)

